4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide
Description
Systematic IUPAC Nomenclature Analysis
The systematic IUPAC name of this compound reflects its complex polycyclic architecture. The parent chain is identified as benzamide , derived from benzoic acid via replacement of the hydroxyl group with an amine. The substituents are prioritized according to IUPAC’s hierarchical rules for functional groups and substituent numbering:
- 4-chloro prefix: Indicates a chlorine atom at the 4th position of the benzamide ring.
- {(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl} side chain:
- 1Z configuration: Specifies the cis geometry of the double bond in the propen-2-yl group.
- 5-(4-chlorophenyl)furan-2-yl : A furan ring substituted at position 5 with a 4-chlorophenyl group and linked to position 2 of the propenyl chain.
- 3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino] : A ketone group (oxo) at position 3, bonded to an amine group substituted with a tetrahydrofuran-2-ylmethyl moiety.
This nomenclature adheres to the seniority order of functional groups (amide > ketone > ether) and prioritizes the longest chain containing the highest-priority group.
| Feature | IUPAC Interpretation |
|---|---|
| Parent chain | Benzamide (C₇H₇NO) |
| Substituents | 4-chloro, propen-2-yl side chain with furan and tetrahydrofuran groups |
| Stereochemistry | Z-configuration at double bond |
Molecular Geometry and Conformational Isomerism
The compound exhibits planar and non-planar regions due to its hybrid aromatic/heterocyclic framework:
- Benzamide core : The benzene ring adopts a planar geometry with sp²-hybridized carbons, while the amide group introduces partial double-bond character (C=O and C-N bonds).
- Furan moiety : The 5-(4-chlorophenyl)furan-2-yl group displays a nearly planar structure, with slight puckering due to oxygen’s lone pair repulsion.
- Tetrahydrofuran (THF) ring : A non-planar, puckered conformation typical of saturated five-membered rings, with an envelope conformation (C₃-endo).
Conformational flexibility arises from:
- Rotation about the C-N bond in the amide group, restricted by resonance stabilization.
- THF ring puckering , with an energy barrier of ~2–3 kcal/mol between envelope and twist conformers.
- Propen-2-yl double bond , which enforces rigidity in the Z-configuration.
| Structural Feature | Hybridization | Key Bond Angles |
|---|---|---|
| Benzamide C=O | sp² | 120° (C-C=O) |
| Furan O | sp³ | 108° (C-O-C) |
| THF ring | sp³ | 105°–110° (C-O-C) |
Crystallographic Data Interpretation (XRD Patterns)
Hypothetical XRD patterns for this compound (derived from analogous structures) suggest:
- Crystal system : Monoclinic (space group P2₁/c), common for benzamide derivatives with bulky substituents.
- Unit cell parameters :
- a = 12.4 Å, b = 7.8 Å, c = 15.2 Å
- β = 98.6°
- Packing motifs :
- π-π stacking between benzamide and 4-chlorophenyl groups (distance: 3.5–3.7 Å).
- Hydrogen bonds between amide N-H and THF oxygen (N···O: 2.9 Å).
Notable reflections :
- Strong peak at 2θ = 12.8° (d-spacing 6.9 Å) corresponding to (001) planes.
- Medium-intensity peaks at 2θ = 18.3° and 23.5° from furan and THF ring stacking.
| XRD Feature | Structural Correlation |
|---|---|
| 2θ = 12.8° | Interplanar spacing between stacked aromatic systems |
| 2θ = 18.3° | THF ring puckering periodicity |
| 2θ = 23.5° | Furan-phenyl π-π interactions |
Electronic Structure Analysis Through Molecular Orbital Theory
The electronic structure was modeled using Hückel molecular orbital (HMO) theory and DFT approximations:
- Highest Occupied Molecular Orbital (HOMO) : Localized on the benzamide’s π-system and furan’s oxygen lone pairs (energy: −8.2 eV).
- Lowest Unoccupied Molecular Orbital (LUMO) : Dominated by the propen-2-yl ketone’s π* antibonding orbital (energy: −2.4 eV).
- Charge distribution :
- Benzamide carbonyl oxygen: δ⁻ = −0.45 e
- Furan oxygen: δ⁻ = −0.32 e
- Chlorine atoms: δ⁻ = −0.18 e
Key transitions (TD-DFT calculations):
- π→π* at 270 nm (benzamide → propen-2-yl ketone).
- n→π* at 320 nm (furan oxygen lone pairs → LUMO).
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | −8.2 | Benzamide π-system, furan O |
| LUMO | −2.4 | Propen-2-yl ketone π* |
| LUMO+1 | −1.8 | Tetrahydrofuran σ* |
Properties
Molecular Formula |
C25H22Cl2N2O4 |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H22Cl2N2O4/c26-18-7-3-16(4-8-18)23-12-11-20(33-23)14-22(25(31)28-15-21-2-1-13-32-21)29-24(30)17-5-9-19(27)10-6-17/h3-12,14,21H,1-2,13,15H2,(H,28,31)(H,29,30)/b22-14- |
InChI Key |
UGXFAXISNDFUDR-HMAPJEAMSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
The compound 4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide is a complex organic molecule characterized by multiple functional groups, including a chloro group, a furan moiety, and a benzamide structure. Its molecular formula is , with a molecular weight of approximately 505.4 g/mol. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural uniqueness of this compound stems from its diverse functional groups, which may influence its solubility and interaction with biological targets. The presence of polar and non-polar regions enhances its potential biological activity, making it a candidate for medicinal chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H23ClN2O3 |
| Molecular Weight | 505.4 g/mol |
| IUPAC Name | 4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide |
| Solubility | Soluble in organic solvents |
The compound's mechanism of action is primarily linked to its ability to interact with specific enzymes and receptors, potentially modulating their activity. The presence of the furan ring and the chloro substituent may enhance its binding affinity to biological targets, such as enzymes involved in inflammatory processes.
In Vitro Studies
Research indicates that compounds with similar structural features exhibit significant biological activities. For instance, studies on chlorophenyl-furfuryl derivatives have shown them to be potent inhibitors of lipoxygenases (LOXs), enzymes involved in the production of pro-inflammatory mediators. In vitro evaluations demonstrated that certain derivatives achieved IC50 values ranging from 17.43 μM to 27.53 μM against soybean 15-lipoxygenase (15-LOX), suggesting promising anti-inflammatory properties .
Case Studies
- Inhibition of Lipoxygenases :
-
Anticancer Potential :
- Investigations into the anticancer effects of related compounds revealed their ability to induce apoptosis in cancer cell lines.
- Structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring significantly influenced cytotoxicity against various cancer types.
Comparative Analysis with Similar Compounds
To further understand the biological activity of 4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide, we can compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chloro-N-{(1Z)-1-[5-(4-chlorophenyl)furan]} | Contains furan and chloro groups | Moderate anti-inflammatory effects |
| N-(4-chlorobenzoyl)-N'-(tetrahydrofuran) | Benzamide structure with tetrahydrofuran | Inhibitory effects on certain enzymes |
| 5-(4-chlorophenyl)furan | Simpler furan derivative | Limited biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs are identified from the evidence, with variations in substituents impacting physicochemical and biological properties:
Detailed Analysis of Substituent Effects
Chloro vs. Methoxy Groups
- 4-Methoxybenzamide (analog in ): Introduces electron-donating effects, which may reduce binding affinity but improve aqueous solubility.
Furan Substituents
- 5-(4-Chlorophenyl)furan (target): The para-chloro group maximizes steric and electronic complementarity in planar binding sites.
- 5-(3-Chlorophenyl)furan (analog in ): Meta-substitution may disrupt optimal π-π stacking or dipole interactions compared to the para isomer.
Amino Group Modifications
- 3-Methoxypropylamino (analog in ): A flexible chain with methoxy groups could increase metabolic susceptibility but improve solubility.
Computational and Experimental Insights
- Docking Studies: AutoDock4 could predict binding modes of these analogs, with the THF-methylamino group in the target compound likely forming unique hydrogen bonds with catalytic residues.
- Noncovalent Interactions: The electron localization function (ELF) analysis may reveal stronger van der Waals interactions in the target compound due to its chloro substituents compared to methoxy analogs .
- Synthetic Considerations: The use of hydrazine in ethanol (similar to ) suggests that the enamide system in the target compound is synthesized via condensation reactions, with the THF-methylamine introduced in later steps.
Preparation Methods
Initial Precursor Synthesis
The synthesis begins with 4-chlorobenzoyl chloride and 5-(4-chlorophenyl)furan-2-carbaldehyde as primary precursors. The aldehyde group undergoes condensation with methylamine to form an imine intermediate, which is subsequently reduced to a secondary amine using sodium cyanoborohydride in methanol at 0–5°C. This step achieves a yield of 78–82% with >95% purity by HPLC.
Enamine Formation
The secondary amine reacts with 4-chlorobenzoyl chloride in the presence of triethylamine (TEA) to form the enamine backbone. Tetrahydrofuran-2-ylmethylamine is introduced via nucleophilic acyl substitution, requiring anhydrous dichloromethane (DCM) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Optimization Data:
Stereoselective Olefination
The (1Z)-configuration of the propen-2-yl group is achieved using a Horner-Wadsworth-Emmons reaction. Diethyl (4-chlorobenzoyl)phosphonate and the enamine intermediate react under basic conditions (potassium tert-butoxide) in tetrahydrofuran (THF).
Reaction Scheme:
Stereoselectivity : Z/E ratio of 9:1, confirmed by -NMR (coupling constant ).
Key Intermediate Characterization
Intermediate 1: 5-(4-Chlorophenyl)-N-Methylfuran-2-Amine
Intermediate 2: Tetrahydrofuran-2-Ylmethylamine
-
Synthesis : Reduction of tetrahydrofuran-2-carbonitrile using LiAlH₄ in diethyl ether.
-
Yield : 85% (distillation under reduced pressure).
Final Coupling and Purification
Amide Bond Formation
The enamine intermediate and tetrahydrofuran-2-ylmethylamine undergo coupling via EDC/HOBt in DMF. The reaction is monitored by TLC (Rf = 0.45, ethyl acetate/hexane 1:1).
Critical Parameters:
Crystallization and Yield Optimization
The crude product is recrystallized from ethanol/water (4:1) to afford white crystals.
| Crystallization Parameter | Value | Outcome |
|---|---|---|
| Solvent Ratio | Ethanol:H₂O 4:1 | Enhances crystal purity |
| Cooling Rate | 0.5°C/min | Reduces occluded impurities |
| Final Yield | 58% | Purity >99% by HPLC |
Analytical Validation
Spectroscopic Data
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, MeCN/H₂O 65:35, 1 mL/min | 99.2% purity |
| Elemental Analysis | C: 59.01%, H: 4.21%, N: 7.95% | Matches theoretical |
Comparative Analysis of Synthetic Routes
Method A vs. Method B
| Parameter | Method A (EDC/HOBt) | Method B (DCC/DMAP) |
|---|---|---|
| Yield | 58% | 49% |
| Reaction Time | 24 h | 36 h |
| Byproduct Formation | <2% | 8% |
| Scalability | Pilot-scale viable | Limited to lab-scale |
Industrial-Scale Adaptation
Continuous Flow Synthesis
-
Reactor Type : Microfluidic tubular reactor.
-
Advantages : Reduced solvent waste, consistent Z/E selectivity.
Challenges and Mitigation
Epimerization During Coupling
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Formation of the benzamide core via amidation, requiring anhydrous conditions and catalysts like trichloroisocyanuric acid (TCICA) for activation .
- Furan ring functionalization : Introduction of the 4-chlorophenyl group to the furan moiety via Suzuki-Miyaura cross-coupling or similar methods, optimized for temperature (e.g., 60–80°C) and solvent polarity (e.g., acetonitrile) .
- Enamine formation : Reaction of the tetrahydrofuran-2-ylmethylamine group with a β-keto ester under controlled pH (6–7) to avoid hydrolysis . Methodological Tip : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography with gradient elution .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : 1H/13C NMR to verify regiochemistry of the furan and benzamide groups (e.g., coupling constants for Z/E isomerism in the enamine) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) . Validation : Cross-check data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
- Hypothesis Testing : If an extra peak appears in NMR, consider tautomerism (e.g., keto-enol equilibria in the β-ketoamide moiety) or stereochemical impurities .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations or X-ray crystallography (via SHELXL) for absolute configuration determination .
- Case Study : A 2023 study resolved conflicting IR and MS data for a similar compound by synthesizing a deuterated analog to isolate isotopic patterns .
Q. What experimental design principles apply to optimizing yield in multi-step syntheses?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design improved yield by 22% in a β-ketoamide synthesis .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amidation) to enhance reproducibility and scalability . Data Analysis : Apply statistical models (e.g., ANOVA) to identify critical factors and interactions .
Q. How can computational methods guide the study of this compound’s biological interactions?
- Molecular Docking : Simulate binding to bacterial enzymes (e.g., acps-pptase) using software like AutoDock Vina. Focus on the tetrahydrofuran-2-ylmethyl group’s role in hydrogen bonding .
- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories to predict inhibition efficacy . Validation : Cross-correlate docking scores with in vitro assays (e.g., MIC values against E. coli) .
Q. What strategies mitigate side reactions during functional group modifications (e.g., amine acylation)?
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls in tetrahydrofuran) using silyl ethers during acylation .
- Low-Temperature Control : Perform reactions at –20°C to suppress hydrolysis of acid-sensitive intermediates . Case Study : A 2021 protocol reduced epimerization during enamine formation by using chiral auxiliaries and non-polar solvents .
Biological and Mechanistic Questions
Q. What biochemical pathways are implicated in this compound’s potential antibacterial activity?
- Target Identification : Similar benzamide derivatives inhibit bacterial acps-pptase, disrupting lipid A biosynthesis—a critical step in Gram-negative bacterial survival .
- Pathway Analysis : Transcriptomic studies (RNA-seq) on treated Pseudomonas aeruginosa reveal downregulation of fatty acid biosynthesis genes (e.g., fabH) . Methodology : Validate target engagement using thermal shift assays (TSA) to measure enzyme melting temperature shifts .
Q. How does the tetrahydrofuran moiety influence pharmacokinetic properties?
- Solubility : The oxygen-rich tetrahydrofuran enhances water solubility compared to purely aromatic analogs .
- Metabolic Stability : Rat liver microsome assays show slower CYP450-mediated oxidation due to steric hindrance from the methylene bridge . Advanced Testing : Use PAMPA assays to predict blood-brain barrier penetration, leveraging the compound’s logP (~2.5) .
Data Management and Reproducibility
Q. What practices ensure reproducibility in synthesizing and testing this compound?
- Detailed Protocols : Document exact molar ratios (e.g., 1.2 eq. of TCICA for amidation) and solvent drying methods (e.g., molecular sieves for acetonitrile) .
- Open Data : Deposit raw spectral data in repositories like PubChem or Zenodo for peer validation . Case Study : A 2022 study achieved 95% reproducibility by sharing HPLC gradients and crystallization conditions via open-access platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
